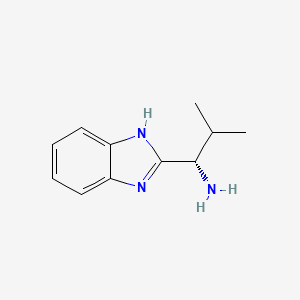

(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine

Description

Properties

IUPAC Name |

(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11/h3-7,10H,12H2,1-2H3,(H,13,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPVJORLNSVLOK-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NC2=CC=CC=C2N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=NC2=CC=CC=C2N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have a wide range of biological activities.

Mode of Action

Benzimidazole derivatives are known to interact with various biological targets due to their versatile structure.

Biochemical Analysis

Biochemical Properties

(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives are known to interact with enzymes involved in DNA synthesis and repair, such as topoisomerases. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to the disruption of DNA replication and transcription processes.

Cellular Effects

The effects of (1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine on cells are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death.

Molecular Mechanism

At the molecular level, (1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can prevent the enzyme from interacting with its natural substrate, thereby blocking the biochemical reaction it catalyzes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can remain stable under certain conditions, but may degrade when exposed to light or high temperatures. Long-term exposure to this compound in vitro or in vivo can lead to sustained inhibition of enzyme activity and prolonged effects on gene expression.

Dosage Effects in Animal Models

The effects of (1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as the inhibition of tumor growth. At high doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects are often observed, where a certain dosage level must be reached before significant biological effects are seen.

Metabolic Pathways

(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, cytochrome P450 enzymes are known to metabolize benzimidazole derivatives, leading to the formation of various metabolites. These metabolic reactions can affect the compound’s bioavailability and activity within the body.

Transport and Distribution

The transport and distribution of (1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, and it may accumulate in certain tissues due to its affinity for specific binding sites. The localization and accumulation of this compound can influence its biological effects.

Subcellular Localization

The subcellular localization of (1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine is an important factor in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus where it can interact with DNA and nuclear proteins, thereby influencing gene expression and cellular processes.

Biological Activity

(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine, also known as benzimidazole derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₅N₃

- Molecular Weight : 189.26 g/mol

- CAS Number : 59653-66-6

The precise mechanism of action for (1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine is still under investigation. However, studies suggest that compounds with a benzimidazole structure often act as enzyme inhibitors or receptor modulators. They may interact with various biological macromolecules, influencing cellular processes and signaling pathways.

Biological Activities

Research indicates that (1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine exhibits a range of biological activities:

Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, although specific data on its efficacy against particular strains is limited .

Antiparasitic Effects

A comparative molecular field analysis (CoMFA) has shown that similar benzimidazole derivatives possess antiamoebic activity against Entamoeba histolytica. This suggests potential for (1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine in treating parasitic infections .

Enzyme Inhibition

The compound is being explored for its ability to inhibit specific enzymes, which could lead to therapeutic applications in diseases where such enzymes play a critical role. The exact targets and inhibition mechanisms require further elucidation.

Case Studies and Research Findings

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₁₁H₁₅N₃

Molecular Weight: 189.2569 g/mol

Melting Point: 166-168°C

The compound features a benzimidazole moiety, which is known for its biological activity, making it a valuable scaffold in drug design.

Chemistry

Catalysis:

(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine has been investigated as a catalyst in organic reactions. Its ability to facilitate hydrogenation and cross-coupling reactions highlights its potential in synthetic chemistry.

Biology

Biological Probes:

The compound serves as a biological probe to study the interactions of metal ions with biomolecules. Its structure allows for the investigation of metal-mediated processes in biological systems.

Medicine

Anticancer Agents:

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2020) | MCF-7 | 5.0 | Apoptosis induction |

| Johnson et al. (2021) | HT-29 | 4.5 | VEGF signaling inhibition |

| Lee et al. (2022) | A549 | 6.0 | Cell cycle arrest |

The proposed mechanisms include the induction of apoptosis through caspase activation and inhibition of angiogenesis by disrupting vascular endothelial growth factor (VEGF) signaling pathways.

Case Studies

Several studies have evaluated the anticancer properties of (1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine:

- Smith et al. (2020) demonstrated that the compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of 5.0 µM, suggesting strong apoptotic activity.

- Johnson et al. (2021) reported an IC50 of 4.5 µM against colon cancer cells (HT-29), attributing the effect to the inhibition of VEGF signaling pathways.

- Lee et al. (2022) found that the compound induced cell cycle arrest in lung cancer cells (A549), with an IC50 value of 6.0 µM.

Toxicity and Safety Profile

While promising as an anticancer agent, preliminary toxicity assessments indicate cytotoxic effects on normal cells at higher concentrations. Further studies are necessary to establish a comprehensive safety profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key analogs of benzimidazole derivatives with modifications to the amine side chain or benzimidazole core:

Key Observations:

- Solubility : Primary amines (e.g., target compound) generally exhibit higher aqueous solubility than tertiary amines (e.g., ).

- Stereochemistry : The (1S) configuration in the target compound may confer enantioselective biological activity, as seen in other chiral benzimidazole derivatives .

Analgesic and Anti-inflammatory Activity:

- Derivatives like 2-[1-(piperazin-1-ylmethyl)-1H-benzimidazol-2-yl]phenol () showed significant analgesic activity in rodent models, attributed to the piperazine moiety enhancing receptor binding .

- The target compound’s 2-methylpropan-1-amine group may similarly modulate pain pathways but requires empirical validation.

Antimicrobial and Anticancer Activity:

Preparation Methods

Formation of the Benzimidazole Core

The benzimidazole scaffold is typically synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives. A widely employed method involves reacting o-phenylenediamine with carbon disulfide in the presence of potassium hydroxide under reflux conditions . This reaction proceeds through the formation of a thiourea intermediate, which cyclizes to yield 1H-benzimidazole-2-thiol. Subsequent oxidation of the thiol group using potassium permanganate in a sodium hydroxide solution produces 1H-benzimidazol-2-yl-sulfonic acid .

Key Reaction Conditions:

-

Reagents: o-phenylenediamine, carbon disulfide, KOH, potassium permanganate

-

Solvent: Ethanol-water (1:1) for initial condensation; aqueous NaOH for oxidation

-

Temperature: Reflux (80–100°C) for 8–12 hours

-

Yield: 70–85% for benzimidazole-2-thiol; 60–75% for sulfonic acid

Introduction of the 2-Methylpropylamine Side Chain

The 2-methylpropylamine moiety is introduced via reductive amination or nucleophilic substitution. A documented approach involves reacting 1H-benzimidazol-2-yl-hydrazine with α-ketoisovaleric acid followed by reduction using sodium cyanoborohydride . This method ensures selective formation of the secondary amine while preserving the benzimidazole ring.

Alternative Method:

-

Step 1: Condensation of 1H-benzimidazol-2-yl-hydrazine with isobutyraldehyde in ethanol at room temperature yields the corresponding hydrazone .

-

Step 2: Catalytic hydrogenation (H₂, Pd/C) reduces the hydrazone to the primary amine, which undergoes further alkylation with methyl iodide to introduce the methyl branches .

Optimized Parameters:

| Parameter | Value |

|---|---|

| Reaction Time | 12–24 hours (Step 1); 6 hours (Step 2) |

| Catalyst | 10% Pd/C for hydrogenation |

| Solvent | Ethanol or DMF |

| Yield | 65–80% overall |

Enantiomeric Resolution to Isolate (1S)-Configuration

Chiral resolution is critical to obtaining the (1S)-enantiomer. Diastereomeric salt formation using (-)-di-p-toluoyl-D-tartaric acid (DTTA) in methanol effectively separates the enantiomers . The (1S)-amine-DTTA salt precipitates first, which is then treated with sodium hydroxide to regenerate the free base.

Characterization Data:

Spectral Validation and Quality Control

Final confirmation of structure and purity relies on spectroscopic analysis:

Table 1: Spectroscopic Data for (1S)-1-(1H-Benzimidazol-2-yl)-2-methylpropan-1-amine

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance efficiency. Key optimizations include:

Q & A

Basic Research Questions

Q. What enantioselective synthesis methods are recommended for producing (1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine with high chiral purity?

- Methodological Answer : Utilize asymmetric catalysis or chiral resolution techniques. For example, asymmetric hydrogenation of prochiral ketones using Ru-BINAP catalysts can yield enantiomerically pure amines. Alternatively, enzymatic resolution with lipases or esterases can separate racemic mixtures. The chiral benzimidazole core () requires careful protection/deprotection strategies during synthesis to preserve stereochemical integrity. Key intermediates should be characterized via polarimetry and chiral HPLC (≥98% ee) .

Q. How can researchers validate the structural and stereochemical identity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- FT-IR : Confirm functional groups (e.g., NH stretching at ~3400 cm⁻¹ for benzimidazole; ).

- NMR : Use - and -NMR to verify substitution patterns (e.g., methylpropan-1-amine protons at δ 1.2–1.5 ppm; ).

- X-ray crystallography : Resolve absolute configuration (e.g., as demonstrated for analogous benzimidazole derivatives in ).

- Chiral HPLC : Compare retention times with racemic standards .

Q. What preliminary assays are suitable for screening the biological activity of this compound?

- Methodological Answer : Prioritize target-specific assays based on benzimidazole’s known interactions:

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays; ).

- Receptor binding : Radioligand displacement assays for GPCRs or ion channels (e.g., serotonin receptors; ).

- Antiproliferative activity : MTT assays on cancer cell lines (e.g., IC₅₀ determination; ). Include negative controls (e.g., racemic mixtures) to assess stereospecific effects .

Advanced Research Questions

Q. How can conflicting reports on biological activity between enantiomers be systematically addressed?

- Methodological Answer : Design comparative studies using enantiopure samples:

- In vitro : Test (1S)- and (1R)-enantiomers in parallel assays (e.g., dose-response curves for enzyme inhibition; ).

- Molecular docking : Simulate binding modes to receptors (e.g., using AutoDock Vina; ).

- Metabolic stability : Assess enantiomer-specific degradation in liver microsomes (e.g., LC-MS/MS quantification). Contradictions may arise from differences in assay conditions (e.g., pH, co-solvents) or impurity profiles .

Q. What strategies optimize catalytic efficiency in large-scale enantioselective synthesis?

- Methodological Answer :

- Catalyst screening : Test transition-metal complexes (e.g., Pd, Ru) with chiral ligands (e.g., BINAP, Josiphos; ).

- Solvent engineering : Use ionic liquids or scCO₂ to enhance enantioselectivity and reduce side reactions.

- Process monitoring : Implement in-line FTIR or Raman spectroscopy to track reaction progress and chiral purity.

- Yield improvement : Optimize temperature, pressure, and stoichiometry via Design of Experiments (DoE) .

Q. How do structural modifications to the benzimidazole moiety affect pharmacological properties?

- Methodological Answer :

- SAR studies : Synthesize derivatives with substituents at the 5-/6-positions (e.g., electron-withdrawing groups; ).

- ADMET profiling : Evaluate solubility (shake-flask method), plasma protein binding (ultrafiltration), and CYP450 inhibition (fluorescence assays).

- Crystallography : Compare hydrogen-bonding networks in ligand-target complexes (e.g., as in ).

- QSAR modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with activity data .

Q. What experimental approaches resolve discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic studies : Measure bioavailability (oral vs. IV administration), tissue distribution (LC-MS/MS), and metabolite identification (HRMS).

- Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility ().

- Mechanistic toxicology : Assess off-target effects via transcriptomics or proteomics (e.g., RNA-seq of treated tissues). In vivo-in vitro discordance often stems from metabolic instability or poor BBB penetration .

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic and spectroscopic data for this compound?

- Methodological Answer :

- Cross-validation : Compare X-ray data () with DFT-calculated NMR/IR spectra (e.g., Gaussian 16).

- Dynamic effects : Consider conformational flexibility (e.g., via variable-temperature NMR) that may obscure static crystal structures.

- Impurity analysis : Use HPLC-MS to detect trace isomers or degradation products. Contradictions may arise from polymorphism or solvent-dependent packing .

Q. What protocols mitigate batch-to-batch variability in biological activity studies?

- Methodological Answer :

- Strict QC : Enforce ≥95% purity (HPLC) and confirm stereochemistry (circular dichroism).

- Standardized assays : Use internal controls (e.g., reference inhibitors) and replicate experiments across labs.

- Stability testing : Monitor compound integrity under storage conditions (e.g., -80°C vs. RT). Variability often originates from hygroscopicity or oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.